molecular formula C17H14N2O4 B5505125 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide

Cat. No. B5505125
M. Wt: 310.30 g/mol
InChI Key: QFMIGYKAOSBQJF-WQLSENKSSA-N
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Description

Synthesis Analysis

The synthesis of acrylamide derivatives, including compounds similar to 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, often involves diastereoselective synthesis techniques. For instance, a study by Bondock et al. (2014) demonstrates the selective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides through a one-pot reaction, highlighting the complexity and precision needed in synthesizing such compounds (Bondock et al., 2014).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallographic studies, such as those conducted by Bondock et al., provide detailed insights into the stereochemistry and structural confirmations of these compounds, which are essential for their functional analysis and application in various fields (Bondock et al., 2014).

Chemical Reactions and Properties

Acrylamide derivatives exhibit a range of chemical reactions and properties, often influenced by their molecular structure. The study of their chemical behavior, such as the effect of stacking mode on their properties, as explored by Song et al. (2015), provides valuable information on how these compounds interact under different conditions and how their properties can be harnessed for specific applications (Song et al., 2015).

Physical Properties Analysis

The physical properties of acrylamide derivatives, including their crystalline structure, thermal properties, and solubility, are essential for their application in various scientific fields. Studies such as those by Gupta et al. (2013) on the synthesis and crystal growth of related compounds provide insights into the physical characteristics that define these compounds' utility and limitations (Gupta et al., 2013).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including reactivity, stability, and interaction with other chemical entities, are crucial for their application in various domains. Understanding these properties requires detailed studies, such as those on the synthesis and antiviral bioactivities of related compounds, which explore the potential applications and limitations of these chemicals (Yang et al., 2010).

Scientific Research Applications

Corrosion Inhibition

Research has highlighted the effectiveness of acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, as corrosion inhibitors for copper in nitric acid solutions. These compounds have been characterized through various spectroscopic methods and demonstrated mixed-type inhibitor properties, with maximum efficiencies up to 86.1%. Theoretical and experimental comparisons suggest chemical adsorption behavior following the Langmuir isotherm model (Ahmed Abu-Rayyan et al., 2022).

Optoelectronic Properties

The optoelectronic and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, have been thoroughly studied. This research utilized various computational methods to analyze its structural, optoelectronic, and thermodynamic characteristics, finding the compound to be a promising candidate for nonlinear optical materials due to its significant dipole moment, polarizability, and hyperpolarizability (C. Fonkem et al., 2019).

Photoprotective Agent

A novel heterocyclic compound, designed through molecular hybridization and incorporating a structure similar to 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, demonstrated promising results as a sunscreen. This compound, synthesized via a green chemistry approach, exhibited high thermal stability, low degradation under sunlight, and significant photoprotective effects without inducing cytotoxicity in vitro or acute oral systemic toxicity in mice, suggesting its potential for sunscreen product development (D. C. Vinhal et al., 2016).

Herbicidal Activity

Compounds structurally related to 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide have shown significant herbicidal activity. Specifically, derivatives with a 2-chlorothiazol-5-yl group displayed promising inhibitory effects on PSII electron transport, with certain analogs demonstrating superior herbicidal performance at low application rates. This suggests the potential of cyanoacrylate derivatives in developing novel herbicide formulations (Qingmin Wang et al., 2004).

properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-16-9-11(2-7-15(16)21)8-12(10-18)17(22)19-13-3-5-14(20)6-4-13/h2-9,20-21H,1H3,(H,19,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMIGYKAOSBQJF-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide

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